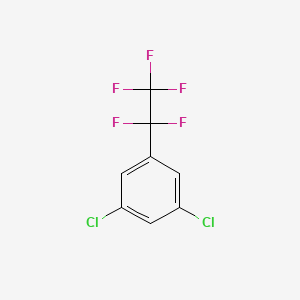

1,3-Dichloro-5-(pentafluoroethyl)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-5-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWSAEJDCOGIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Pentafluoroethylation Using Tetrafluoroethylene

One promising synthetic route involves the copper-catalyzed pentafluoroethylation of aryl iodides using tetrafluoroethylene (TFE) as the pentafluoroethyl source. This method can potentially be applied to synthesize 1,3-dichloro-5-(pentafluoroethyl)benzene from 3,5-dichloroiodobenzene.

The key steps involve:

- Fluorocupration of tetrafluoroethylene

- Reaction with the aryl iodide substrate

- Regeneration of the copper catalyst

The general reaction scheme is:

3,5-dichloroiodobenzene + TFE → 1,3-dichloro-5-(pentafluoroethyl)benzene

This approach typically requires:

- Copper(I) catalyst with phenanthroline ligand

- Cesium fluoride (CsF) as a fluoride source

- DMF as solvent

- Temperature range of 60-80°C

A critical aspect of this methodology is the prevention of TFE oligomerization, which is achieved by minimizing reaction mixture agitation.

Pentafluoroethylsilane-Mediated Approach

An alternative method employs triethylpentafluoroethylsilane (Et3SiCF2CF3) as the pentafluoroethyl transfer reagent. This approach offers several advantages:

- More stable pentafluoroethyl source compared to gaseous TFE

- Easier handling under laboratory conditions

- Potentially higher functional group tolerance

The reaction typically proceeds with copper catalysts such as [(IPr)Cu]-type complexes, where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

Direct Fluoroalkylation of Aryl Halides

Recent advances in copper-mediated fluoroalkylation of aryl bromides and chlorides have created pathways for synthesizing fluoroalkylated aromatic compounds. These methods are particularly relevant when the target compound contains directing groups that can enhance the reactivity of aryl halides.

The reaction typically employs:

- (IPr)Cu-X catalysts (where X = Cl or other halides)

- TMSC2F5 (trimethylsilylpentafluoroethane) as the pentafluoroethyl source

- Metal fluoride salts (often 3 equivalents)

- Temperatures around 120°C

- Reaction times of approximately 24 hours

This methodology represents one of the few successful approaches for pentafluoroethylation of aryl bromide electrophiles.

Comparative Analysis of Preparation Methods

The various synthetic approaches offer different advantages depending on laboratory conditions and scale requirements:

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Cu-catalyzed with TFE | 3,5-dichloroiodobenzene | CuCl/phenanthroline, CsF, TFE | Direct introduction of C2F5 group, high yields | Requires handling of gaseous TFE, special equipment |

| Pentafluoroethylsilane approach | 3,5-dichloroiodobenzene | Et3SiCF2CF3, Cu catalyst | Easier handling, stable reagents | More expensive reagents |

| Directed fluoroalkylation | 3,5-dichlorobromobenzene | (IPr)Cu–Cl, TMSC2F5, MF salt | Works with aryl bromides, potentially scalable | Requires higher temperatures, longer reaction times |

| Ionic liquid catalysis | 3,5-dichlorofluorobenzene | [C2mim][Cl2]-AlCl3, CCl4 | Recyclable catalyst, high yields | May require adaptation for pentafluoroethyl introduction |

Recently Reported Catalytic System for Pentafluoroethylation

A breakthrough catalytic system recently developed employs a copper/1,10-phenanthroline complex with the following optimal conditions:

- Catalyst preparation: CuCl (5.0 mg, 0.05 mmol) with 1,10-Phenanthroline (9.0 mg, 0.050 mmol) in DMF

- Substrate: Aryl iodide (0.10 mmol)

- Pentafluoroethyl source: Tetrafluoroethylene (3.5 atm, > ca. 3.0 equiv)

- Reaction conditions: Room temperature for 3 hours, then 80°C for 3-5 hours

- Yield determination: Typically 60-90% depending on substrate

This represents a significant advancement in pentafluoroethylation chemistry, offering milder conditions and higher yields than previous methods.

Industrial-Scale Considerations

For industrial-scale production of 1,3-dichloro-5-(pentafluoroethyl)benzene, several factors must be considered:

Starting Material Selection

The industrial preparation of 1,3-dichloro-5-(pentafluoroethyl)benzene often begins with chlorobenzene derivatives, with multiple approaches possible:

- Direct halogenation of 1,3-dichlorobenzene followed by pentafluoroethylation

- Starting with 1,3-dichloro-5-iodobenzene for direct copper-catalyzed pentafluoroethylation

- Utilizing dichloronitrobenzene mixtures as precursors for subsequent transformations

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(pentafluoroethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .

Scientific Research Applications

1,3-Dichloro-5-(pentafluoroethyl)benzene is a chemical compound with the molecular formula C9H4Cl2F5. Its unique structure and properties make it valuable in various scientific research applications, particularly in organic synthesis, material science, environmental studies, and medical research. This article delves into its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : 1,3-Dichloro-5-(pentafluoroethyl)benzene

- Molecular Formula : C9H4Cl2F5

- Molecular Weight : 292.03 g/mol

- CAS Number : 1955524-45-4

Physical Properties

- Appearance : Colorless liquid

- Boiling Point : Approximately 200 °C

- Density : 1.6 g/cm³

Organic Synthesis

1,3-Dichloro-5-(pentafluoroethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its chlorinated structure allows for various nucleophilic substitution reactions, facilitating the formation of diverse derivatives useful in pharmaceuticals and agrochemicals.

Material Science

The compound is utilized in developing advanced materials with specific thermal and chemical stability characteristics. Its pentafluoroethyl group imparts unique properties that enhance material performance in high-temperature applications.

Environmental Research

Research on 1,3-Dichloro-5-(pentafluoroethyl)benzene includes its environmental impact and potential role in pollution control. Studies focus on its persistence in ecosystems and its effects on flora and fauna, contributing to understanding the risks associated with chlorinated compounds.

Medical Research

Investigations into the therapeutic potential of this compound are ongoing. It is studied for its interactions with biological systems, particularly its mechanism of action at the molecular level, which may lead to novel treatments for diseases influenced by environmental toxins.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of 1,3-Dichloro-5-(pentafluoroethyl)benzene as a precursor for synthesizing fluorinated pharmaceuticals. The compound's reactivity allowed for efficient transformations that yielded high-purity products suitable for clinical trials.

Case Study 2: Environmental Monitoring

An environmental monitoring program assessed the presence of chlorinated compounds, including 1,3-Dichloro-5-(pentafluoroethyl)benzene, in aquatic systems. The findings highlighted the need for continuous monitoring due to potential bioaccumulation and ecological impacts.

Research Findings

The following table summarizes key findings from various studies regarding the biological activity and environmental impact of 1,3-Dichloro-5-(pentafluoroethyl)benzene:

| Study Focus | Key Findings |

|---|---|

| Genotoxicity | Indicated potential DNA damage in human cells due to oxidative stress. |

| Endocrine Disruption | Suggested interference with hormone signaling pathways affecting reproduction. |

| Environmental Impact | Highlighted bioaccumulation risks in aquatic ecosystems affecting biodiversity. |

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(pentafluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Halogenated Benzene Derivatives

| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1,3-Dichloro-5-(pentafluoroethyl)benzene | C₈H₃Cl₂F₅ | Cl (1,3), -C₂F₅ (5) | Chlorine, Pentafluoroethyl | 282.01 |

| 1,3-Dichloro-5-(trifluoromethyl)benzene | C₇H₃Cl₂F₃ | Cl (1,3), -CF₃ (5) | Chlorine, Trifluoromethyl | 232.99 |

| 1,3-Dichloro-5-(chloromethyl)benzene | C₇H₅Cl₃ | Cl (1,3), -CH₂Cl (5) | Chlorine, Chloromethyl | 195.47 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C₆HCl₂F₃N | Cl (2,3), -CF₃ (5) | Chlorine, Trifluoromethyl (Pyridine core) | 215.98 |

Key Observations :

- The pentafluoroethyl group in 1,3-dichloro-5-(pentafluoroethyl)benzene increases molecular weight by ~21% compared to its trifluoromethyl analogue, enhancing lipophilicity and thermal stability .

- The chloromethyl derivative (C₇H₅Cl₃) lacks fluorinated groups, resulting in lower electron-withdrawing effects and reduced chemical inertness .

Electron-Withdrawing Effects:

- 1,3-Dichloro-5-(pentafluoroethyl)benzene : The -C₂F₅ group exhibits stronger electron-withdrawing effects than -CF₃, further deactivating the benzene ring toward electrophilic substitution. This property is exploited in agrochemical intermediates, where stability under harsh conditions is critical .

- 1,3-Dichloro-5-(trifluoromethyl)benzene : Used in pharmaceuticals as a building block for kinase inhibitors due to its balance of reactivity and lipophilicity .

Physical and Environmental Properties

Table 2: Physicochemical and Environmental Data

Key Observations :

- Chlorinated compounds with fluorinated groups exhibit longer environmental persistence due to resistance to hydrolysis and microbial degradation .

Biological Activity

1,3-Dichloro-5-(pentafluoroethyl)benzene is a chlorinated aromatic compound that has garnered attention in various fields, including environmental science and medicinal chemistry. Its unique chemical structure offers potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

1,3-Dichloro-5-(pentafluoroethyl)benzene is characterized by the presence of two chlorine atoms and a pentafluoroethyl group attached to a benzene ring. This structure imparts significant hydrophobicity and stability, influencing its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H4Cl2F5 |

| Molecular Weight | 303.03 g/mol |

| Boiling Point | 145 °C |

| Solubility | Low solubility in water |

Mechanism of Biological Activity

The biological activity of 1,3-Dichloro-5-(pentafluoroethyl)benzene can be attributed to its ability to interact with various biomolecules. Its electrophilic nature allows it to form adducts with nucleophiles such as proteins and nucleic acids, potentially leading to alterations in cellular functions.

Target Interactions

- Protein Binding: The compound may bind to specific proteins, inhibiting their function or altering their activity.

- Nucleic Acid Interaction: There is potential for interaction with DNA or RNA, leading to mutagenic effects or interference in replication processes.

Case Study 1: Toxicological Assessment

A study examined the toxicological effects of 1,3-Dichloro-5-(pentafluoroethyl)benzene on aquatic organisms. Results indicated significant bioaccumulation and toxicity in fish species, highlighting concerns regarding environmental persistence and ecological impact.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of halogenated compounds found that 1,3-Dichloro-5-(pentafluoroethyl)benzene exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes.

Pharmacokinetics

The pharmacokinetic profile of 1,3-Dichloro-5-(pentafluoroethyl)benzene suggests rapid absorption following exposure, with a tendency for accumulation in fatty tissues due to its lipophilic nature. Metabolism primarily occurs via oxidative pathways, leading to various metabolites that may retain biological activity.

Environmental Impact

The persistence of 1,3-Dichloro-5-(pentafluoroethyl)benzene in the environment raises concerns about its long-term ecological effects. Studies have shown that it can contaminate water sources and bioaccumulate in aquatic food webs.

Q & A

Q. What are the optimal synthetic routes for 1,3-Dichloro-5-(pentafluoroethyl)benzene in laboratory settings?

Methodological Answer: The synthesis of halogenated benzene derivatives like 1,3-Dichloro-5-(pentafluoroethyl)benzene often involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, introducing the pentafluoroethyl group may require fluorination or perfluoroalkylation under anhydrous conditions. A base such as potassium carbonate can facilitate substitution reactions, while transition-metal catalysts (e.g., palladium) may enhance regioselectivity for asymmetric substitution patterns. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly employed to isolate the product .

Q. How can researchers characterize the molecular structure of 1,3-Dichloro-5-(pentafluoroethyl)benzene?

Methodological Answer: X-ray crystallography using programs like SHELXL is the gold standard for structural determination. For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (e.g., , , -NMR) provides critical insights into substituent positions and electronic environments. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups. For example, -NMR can resolve the pentafluoroethyl group’s distinct splitting patterns .

Q. What purification methods are effective for isolating 1,3-Dichloro-5-(pentafluoroethyl)benzene?

Methodological Answer: Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is widely used. Recrystallization from ethanol or dichloromethane may improve purity for crystalline derivatives. High-performance liquid chromatography (HPLC) with UV detection is recommended for analytical-scale separation. Careful monitoring via thin-layer chromatography (TLC) ensures minimal byproduct contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between studies?

Methodological Answer: Discrepancies in NMR chemical shifts often arise from solvent effects, concentration, or temperature. For example, deuterated chloroform (CDCl) vs. dimethyl sulfoxide (DMSO-d) can significantly alter -NMR peak positions. Standardizing experimental conditions and referencing internal standards (e.g., tetramethylsilane) minimizes variability. Cross-validation with computational methods (DFT calculations for predicted shifts) can reconcile empirical and theoretical data .

Q. What challenges arise in crystallographic refinement of halogenated benzene derivatives, and how are they addressed?

Methodological Answer: Heavy atoms (e.g., Cl, F) introduce strong X-ray absorption, complicating data collection. High-resolution synchrotron data and SHELXL’s robust refinement algorithms (e.g., TWIN/BASF commands for twinned crystals) mitigate these issues. For disordered pentafluoroethyl groups, PART/SUMP restraints stabilize refinement. Thermal ellipsoid analysis ensures accurate modeling of fluorine atoms’ anisotropic displacement .

Q. How does the electron-withdrawing nature of substituents influence regioselectivity in substitution reactions?

Methodological Answer: The chlorine and pentafluoroethyl groups are meta-directing due to their electron-withdrawing effects. In electrophilic substitution, reaction sites are determined by the substituent’s Hammett σ values. For example, nitration occurs preferentially at the para position to the pentafluoroethyl group. Kinetic vs. thermodynamic control can be probed using temperature-dependent experiments, while DFT simulations map reaction pathways and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.